Vestitol

Antimicrobial Isoflavonoid MIC

Vestitol (CAS 56701-24-7) is a high-purity (≥98%) isoflavan phytoalexin, authenticated for research specificity. Unlike its analogs neovestitol or medicarpin, vestitol's unique 4'-methoxy substitution and isoflavan core enable iNOS-pathway-independent anti-inflammatory studies, selective cytotoxicity benchmarking against SK-OV-3, and isoflavan biosynthesis elucidation. Procure this precise molecular tool to ensure your in vivo neutrophil migration, DPPH radical scavenging (IC50 42.20 μg/mL), and phytoalexin pathway experiments yield reproducible, structurally relevant data.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
CAS No. 56701-24-7
Cat. No. B031614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVestitol
CAS56701-24-7
Synonymsvestitol
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O
InChIInChI=1S/C16H16O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3
InChIKeyXRVFNNUXNVWYTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Vestitol (CAS 56701-24-7): Chemical Profile and Structural Classification


Vestitol (CAS 56701-24-7) is a naturally occurring hydroxyisoflavan belonging to the isoflavonoid class of phenolic compounds [1]. It is characterized by a 3,4-dihydro-2H-chromen-7-ol core with a 2-hydroxy-4-methoxyphenyl substituent at position 3 . Vestitol is a well-documented phytoalexin, produced by leguminous plants such as Medicago sativa (alfalfa) in response to microbial stress, and is also found in Brazilian red propolis [2]. Its established biological profile includes antimicrobial, antioxidant, and anti-inflammatory activities, which are the primary drivers of its research and procurement interest [3].

Why Vestitol Cannot Be Substituted by Generic Isoflavonoid Analogs


Direct substitution of vestitol with structurally similar isoflavonoids like neovestitol, medicarpin, or sativan is scientifically unsound due to quantifiable differences in potency and functional activity. While these compounds share a common biosynthetic origin and some overlapping bioactivities, their distinct substitution patterns on the isoflavan skeleton lead to divergent interactions with molecular targets [1]. For instance, the simple demethylation of vestitol's 4'-methoxy group to yield neovestitol results in a significant shift in antimicrobial potency [2]. Furthermore, the ring structure (isoflavan vs. pterocarpan) differentiates vestitol from compounds like medicarpin, impacting their respective roles in plant defense and their biological profiles in mammalian systems [3]. Therefore, selection of vestitol for research or industrial application must be based on its specific, empirically verified properties, not on assumed class-level equivalence [4].

Quantitative Differentiation of Vestitol from Key Analogs: A Comparative Evidence Guide


Antimicrobial Potency of Vestitol is Significantly Lower than its Demethylated Analog, Neovestitol

In a direct head-to-head comparison, vestitol exhibits 2- to 4-fold lower antimicrobial potency than its analog neovestitol. The difference arises from the presence of a methoxy group at the 4' position in vestitol, whereas neovestitol possesses a hydroxyl group [1]. This structural variation directly impacts the minimum inhibitory concentration (MIC) against common oral pathogens.

Antimicrobial Isoflavonoid MIC

Vestitol Exhibits DPPH Radical Scavenging Activity Comparable to Catechin and Superior to Isoquercetin

In a cross-study comparison, (3R)-vestitol demonstrates robust antioxidant activity as measured by DPPH radical scavenging. Its IC50 value is statistically comparable to that of the positive control catechin and numerically superior (lower IC50) to the flavonol isoquercetin [1].

Antioxidant DPPH Assay IC50

In Vivo Anti-Inflammatory Efficacy of Vestitol is Dose-Dependent and Independent of iNOS Pathway

Vestitol demonstrates significant, dose-dependent inhibition of neutrophil migration in vivo, a key metric of anti-inflammatory activity. Notably, this effect is maintained in iNOS knockout mice, indicating a mechanism of action that does not rely on the inducible nitric oxide synthase pathway, a common target for many anti-inflammatory compounds [1].

Anti-inflammatory Neutrophil Migration In Vivo

Vestitol is a Biosynthetic Precursor to Sativan in Legume Phytoalexin Pathways

Vestitol serves as a direct metabolic precursor to sativan, a structurally related isoflavan phytoalexin. This relationship is defined by the specific methylation of vestitol at the 2' position [1]. This contrasts with medicarpin, a pterocarpan, which interconverts with vestitol but is not a direct precursor [2].

Biosynthesis Phytoalexin Metabolic Pathway

Cytotoxic Activity of Vestitol is Moderate Compared to Medicarpin in SK-OV-3 Cells

In a panel of compounds isolated from Brazilian red propolis, vestitol showed no specific cytotoxic activity against the SK-OV-3 ovarian cancer cell line, whereas the pterocarpan analog medicarpin exhibited a promising IC50 of 6.65 μM [1].

Cytotoxicity Cancer SK-OV-3

Vestitol (CAS 56701-24-7): Optimized Research and Industrial Application Scenarios


Investigating Non-Canonical Anti-Inflammatory Pathways in Vivo

Procure vestitol for in vivo studies aiming to dissect anti-inflammatory mechanisms independent of the iNOS pathway. Its demonstrated efficacy in iNOS(-/-) mouse models of inflammation provides a unique tool for exploring alternative regulatory mechanisms of neutrophil migration and chemokine release [1].

Mapping Legume Phytoalexin Biosynthesis and Metabolic Engineering

Utilize vestitol as a key analytical standard or substrate for studying the biosynthesis of isoflavan phytoalexins. Its role as the immediate precursor to sativan, distinct from the pterocarpan branch leading to medicarpin, makes it essential for experiments focused on pathway regulation and enzyme specificity in plants like Medicago sativa [2].

Antioxidant Structure-Activity Relationship (SAR) Studies

Employ vestitol as a comparator compound in antioxidant SAR studies. Its DPPH radical scavenging activity (IC50 = 42.20 μg/mL) is comparable to catechin, making it a useful scaffold for probing how the isoflavan core contributes to free radical neutralization relative to other flavonoid backbones [3].

Negative Control for Cytotoxicity Assays Against SK-OV-3 Cells

Select vestitol as a negative control in cytotoxicity screening assays against the SK-OV-3 ovarian cancer cell line. Its lack of activity in this specific context provides a valuable baseline for benchmarking the potency of more cytotoxic analogs like medicarpin (IC50 = 6.65 μM) [4].

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